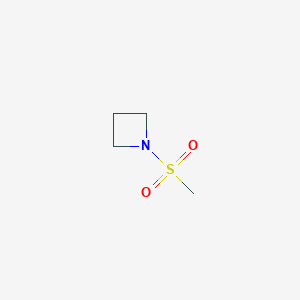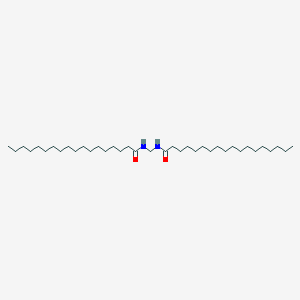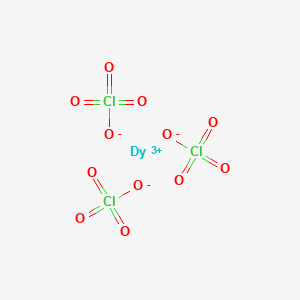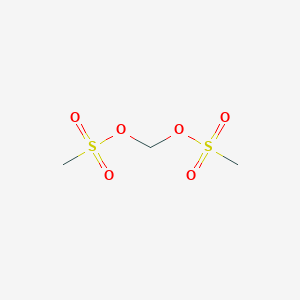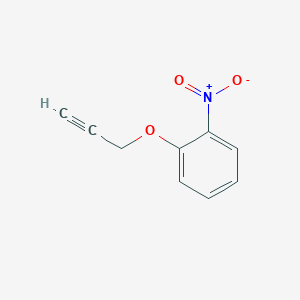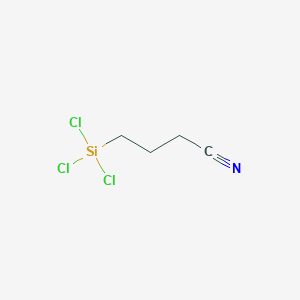
3-Cyanopropyltrichlorosilane
概要
説明
3-Cyanopropyltrichlorosilane: is an organosilicon compound with the molecular formula C₄H₆Cl₃NSi 4-(Trichlorosilyl)butyronitrile . This compound is characterized by the presence of a trichlorosilyl group attached to a cyanopropyl chain. It is a colorless to pale yellow liquid with a boiling point of approximately 237-238°C .
作用機序
Target of Action
3-Cyanopropyltrichlorosilane is primarily used as a functionalizing agent . Its primary targets are surfaces of materials, particularly multiwalled carbon nanotubes . The role of these targets is to provide a platform for the compound to exert its action and modify the properties of the material surface.
Mode of Action
The compound interacts with its targets through a process known as functionalization . In this process, the this compound molecule binds to the surface of the material, forming a thin layer that changes the properties of the surface. This can enhance the material’s stability, compatibility, or reactivity.
Pharmacokinetics
It’s important to note that the compound has a boiling point of 237-238 °c and a density of 1.3 g/mL at 25 °C , which can influence its behavior in different environments.
Result of Action
The primary result of this compound’s action is the functionalization of material surfaces . This can prevent aggregation of particles in solutions , enhance material stability, and improve compatibility with other substances.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, its storage temperature is recommended to be between 2-30°C . Additionally, it is sensitive to moisture , which can affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: 3-Cyanopropyltrichlorosilane can be synthesized through the reaction of allyl cyanide with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with high purity .
化学反応の分析
Types of Reactions: 3-Cyanopropyltrichlorosilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition: Can participate in addition reactions with compounds containing multiple bonds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Addition: Alkenes or alkynes under specific catalytic conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Addition: Organosilicon compounds with extended carbon chains.
科学的研究の応用
Chemistry: 3-Cyanopropyltrichlorosilane is used in the functionalization of surfaces and materials, such as the modification of carbon nanotubes to prevent aggregation. It is also employed in the synthesis of other organosilicon compounds .
Biology and Medicine: In biological research, it is used to modify surfaces for cell culture applications, enhancing cell adhesion and growth. It may also be used in the development of biomaterials and drug delivery systems .
Industry: In industrial applications, this compound is used as a coupling agent in the production of adhesives, sealants, and coatings. It enhances the adhesion properties of these materials to various substrates .
類似化合物との比較
3-Cyanopropyltriethoxysilane: Similar structure but with ethoxy groups instead of chlorine atoms.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a cyano group.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of a cyano group.
Uniqueness: 3-Cyanopropyltrichlorosilane is unique due to its combination of a trichlorosilyl group and a cyanopropyl chain. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
特性
IUPAC Name |
4-trichlorosilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl3NSi/c5-9(6,7)4-2-1-3-8/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFFOEBLYHLRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl3NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061455 | |
| Record name | Butanenitrile, 4-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-27-8 | |
| Record name | 3-Cyanopropyltrichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Cyanopropyltrichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(trichlorosilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trichlorosilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANOPROPYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05M8IU15R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



